Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives have been extensively studied for their biological activities. For instance, thiophene analogs of known carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating the significance of the thiophene ring in modifying biological activity (Ashby et al., 1978). Similarly, the synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the therapeutic potential of thiophene-containing compounds in treating various diseases, including rheumatoid arthritis and lupus, and as fungicides and herbicides (Rosales-Hernández et al., 2022).
Thiazepane Analogues and Their Applications
The synthesis and pharmacological profile of 1,5-benzothiazepines, a closely related class to thiazepanes, demonstrate the importance of sulfur and nitrogen-containing heterocycles in drug discovery. These compounds exhibit a wide range of biological activities, including vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties (Dighe et al., 2015).
Potential in Material Science
Research on benzothiazoles and thiophene derivatives extends beyond pharmacology into material science. Functionalized quinazolines and pyrimidines, for example, have applications in optoelectronic materials, demonstrating the versatility of thiophene derivatives in the development of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Mechanism of Action
Target of action
Thiazoles and thiophenes, the core structures in the compound, are found in many biologically active compounds . They have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some thiazole derivatives have been found to inhibit tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammation .
Biochemical pathways
Again, the affected pathways would depend on the specific targets of the compound. In the case of TACE inhibitors, they would affect the pathways involving tumor necrosis factor-α, a cytokine involved in systemic inflammation .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, inhibition of TACE would result in reduced inflammation .
properties
IUPAC Name |
benzyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-17(22-13-14-5-2-1-3-6-14)18-9-8-16(15-7-4-11-23-15)24(20,21)12-10-18/h1-7,11,16H,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQOGUVUYGMHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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